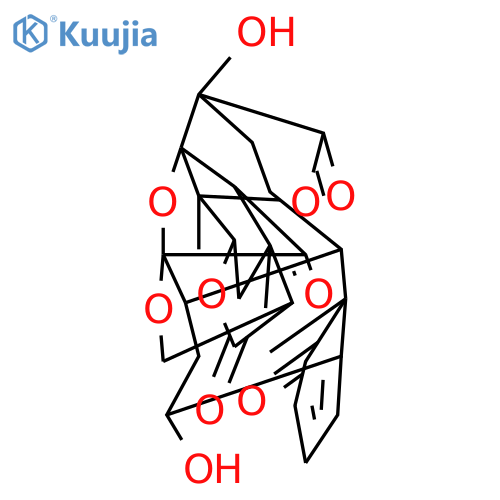Cas no 76045-38-0 (Physalin G)

Physalin G structure
商品名:Physalin G
Physalin G 化学的及び物理的性質
名前と識別子
-
- Physalin G
- 76045-38-0
- 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,15,16,16a-decahydro-8a,15-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aS,10aS,10bR,15R,16aR,17R,18aR)-
- HY-N8883
- FS-8222
- DTXSID801098016
- 6-Epiphysalin G
- CS-0149295
- (1R,2S,5S,8S,9R,15R,17R,18R,21S,24R,26S,27S)-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone
- AKOS040762189
- 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-ca(2)]bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,15,16,16a-decahydro-8a,15-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aS,10aS,10bR,15R,16aR,17R,18aR)-
- DA-60510
-
- インチ: 1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-15(23)21(32)36-18)14-9-16(29)13-5-4-6-17(30)24(13,2)12(14)7-8-26(28,34)22(33)37-25/h4-6,12,14-16,18-19,29,34H,7-11H2,1-3H3
- InChIKey: CGVBSJOSWAZUIF-UHFFFAOYSA-N
- ほほえんだ: O1C23C4CC(C5=CC=CC(C5(C)C4CCC4(C(=O)OC5(C)C6CC(C)(C(C(=O)O6)CO2)C(C3=O)C154)O)=O)O
計算された属性
- せいみつぶんしりょう: 526.18389715g/mol
- どういたいしつりょう: 526.18389715g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 38
- 回転可能化学結合数: 0
- 複雑さ: 1330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 146
じっけんとくせい
- 色と性状: Powder
Physalin G 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN95104-5mg |
Physalin G |
76045-38-0 | >=95% | 5mg |
$388 | 2023-09-19 | |
| TargetMol Chemicals | TN4777-5 mg |
Physalin G |
76045-38-0 | 98% | 5mg |
¥ 4,074 | 2023-07-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4777-5 mg |
Physalin G |
76045-38-0 | 5mg |
¥4074.00 | 2022-04-26 | ||
| ChemFaces | CFN95104-5mg |
Physalin G |
76045-38-0 | >=95% | 5mg |
$388 | 2021-07-22 | |
| TargetMol Chemicals | TN4777-5mg |
Physalin G |
76045-38-0 | 5mg |
¥ 4074 | 2024-07-19 |
Physalin G 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
76045-38-0 (Physalin G) 関連製品
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 249916-07-2(Borreriagenin)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
